3-Phenyl-octahydropyrano[4,3-b]pyrrole
Description
3-Phenyl-octahydropyrano[4,3-b]pyrrole (CID: 119030927) is a bicyclic heterocyclic compound comprising a pyran ring fused to a pyrrole moiety, with a phenyl substituent at the 3-position. Its molecular formula is C₁₃H₁₇NO, and its structure features a saturated octahydropyrano-pyrrole system, as confirmed by its SMILES string (C1COCC2C1NCC2C3=CC=CC=C3) and InChI key (WGGHLOAPDUROBO-UHFFFAOYSA-N) . Collision cross-section (CCS) predictions for its adducts range from 146.6 Ų ([M+H]⁺) to 158.6 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
3-phenyl-1,2,3,3a,4,6,7,7a-octahydropyrano[4,3-b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-10(5-3-1)11-8-14-13-6-7-15-9-12(11)13/h1-5,11-14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHLOAPDUROBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NCC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-octahydropyrano[4,3-b]pyrrole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines elements of pyrrole and pyran, which contributes to its diverse biological activities. The specific arrangement of atoms allows for interactions with various biological targets, making it a subject of interest in drug development.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. For instance, studies demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Activity
The compound has been evaluated for anticancer properties in various cancer cell lines. Notably, it has shown cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Data from a recent study showed IC50 values of approximately 12 µM for MCF-7 cells, indicating potent activity.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in disease pathways. For example, it acts as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The inhibition constant (Ki) was reported to be around 150 nM, showcasing its potential as a therapeutic agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound binds to active sites on enzymes such as AChE, leading to increased levels of neurotransmitters.
- Cell Signaling Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Membrane Interaction : The lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity in pathogens.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound had a broad spectrum of activity with significant inhibition observed against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, the compound was tested on MCF-7 and A549 cell lines. The findings revealed that treatment with varying concentrations led to dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 18 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical distinctions between 3-phenyl-octahydropyrano[4,3-b]pyrrole and analogous fused pyrrole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
